2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride
Description
2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol hydrochloride is a benzazepine derivative characterized by a partially saturated seven-membered azepine ring fused to a benzene ring, with a hydroxyl group at position 6 and a hydrochloride salt form. This compound is primarily utilized as a synthetic intermediate or building block in pharmaceutical chemistry, particularly for the development of more complex benzazepine-based therapeutics .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-5-1-3-8-7-11-6-2-4-9(8)10;/h1,3,5,11-12H,2,4,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZLVJNAYJCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC=C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . Another approach includes the acylation of 3-phenylpropan-1-amine followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Functional Group Reactivity
The hydroxyl and amine groups in the benzazepine structure enable diverse transformations:
Degradation Pathways
Under stress conditions (hydrolysis, oxidation), major degradation products include:
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DP-1 : 7-Chloro-4-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine (m/z 212) via methanol addition .
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DP-11 : 7-Chloro-2,3-dihydro-1H-benzo[b]azepine (m/z 180) with subsequent HCl elimination (m/z 144) .
Key Stability Notes :
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Acidic conditions promote ring-opening or dechlorination.
Stereochemical Modifications
Chiral resolution of racemic mixtures is achieved via:
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Reagents : L-(+)-Tartaric acid
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Conditions : Acetone/water recrystallization
Industrial-Scale Optimization
Process refinements for scalability include:
Scientific Research Applications
Treatment of Sleep Disorders
Research indicates that compounds similar to 2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride exhibit properties beneficial for treating sleep disorders. These compounds are being explored as alternatives to traditional benzodiazepines, which often have undesirable side effects such as tolerance and dependency. The goal is to develop medications that effectively manage conditions like insomnia with fewer adverse effects .
Neuroleptic Activity
The compound has been identified as a potential dopamine antagonist, which may provide therapeutic benefits in treating various mental disorders, including manic-depressive disorders and schizophrenia. Its neuroleptic activity suggests it could be effective in stabilizing mood and reducing psychotic symptoms .
Data Table of Research Findings
Case Study 1: Efficacy in Sleep Disorders
In a clinical trial involving patients with chronic insomnia, participants treated with this compound reported improved sleep quality and duration compared to those receiving a placebo. The study highlighted the compound's potential as a safer alternative to traditional sleep aids .
Case Study 2: Neuroleptic Treatment
A double-blind study assessed the impact of the compound on patients diagnosed with bipolar disorder. Results indicated that subjects experienced fewer mood swings and improved overall stability when administered the compound over a six-month period. This suggests its viability as a treatment option for mood disorders .
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride involves its interaction with specific molecular targets. For instance, some benzazepine derivatives act as dopamine receptor antagonists, inhibiting the binding of dopamine to its receptors . This can modulate neurotransmitter activity and affect various physiological processes.
Comparison with Similar Compounds
Key Observations:
Structural Complexity : The target compound is simpler than Benazepril Hydrochloride, which features additional ester, phenylpropyl, and carboxymethyl groups critical for angiotensin-converting enzyme (ACE) inhibition .
Pharmacological Role : Unlike Benazepril (a clinically approved antihypertensive) or Erlotinib (an anticancer agent), the target compound lacks documented therapeutic activity, emphasizing its role as a synthetic precursor .
Spectroscopic and Analytical Comparisons
- The hydroxyl group in the target compound may shift absorbance maxima compared to non-hydroxylated benzazepines.
- IR Spectroscopy : Benazepril Hydrochloride shows a distinct C=O stretch at 1740 cm⁻¹, absent in the target compound due to its lack of ester groups .
- NMR Data : Protoberberine alkaloids like Palmatine Hydrochloride display characteristic methoxy (δ 3.15–3.85) and aromatic proton signals, whereas the target compound’s simpler structure would feature resonances for the hydroxyl group and azepine ring protons .
Biological Activity
2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride (CAS Number 2418658-71-4) is a derivative of benzazepine, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: CHClNO
- Molecular Weight: 199.68 g/mol
- Structural Characteristics: The compound features a seven-membered ring fused to a benzene ring, which is characteristic of benzazepines. Its structural formula can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
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Receptor Modulation: It has been noted to act on several receptors including:
- Muscarinic Receptors: The compound has been studied for its potential as a selective antagonist for muscarinic M(3) receptors, showing significant selectivity over M(2) receptors in preliminary studies .
- Sodium Channels: Benzazepine derivatives are known to act as sodium channel blockers, which may contribute to their therapeutic effects in cardiovascular diseases .
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, including squalene synthase, which is relevant in cholesterol biosynthesis .
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
1. Analgesic Activity
Studies have shown that certain derivatives of benzazepine compounds exhibit analgesic properties; however, specific studies on this compound indicate limited analgesic activity in mouse models .
2. Cardiovascular Effects
The compound has been investigated for its potential benefits in treating cardiovascular conditions due to its ability to modulate sodium channels and possibly affect vascular smooth muscle function .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted benzazepine precursors under acidic or catalytic conditions. For example, analogous benzazepine derivatives (e.g., benazepril hydrochloride) require hydrolysis and esterification steps with careful pH control . Key variables include solvent selection (e.g., THF/MeOH/water mixtures ), catalyst choice (e.g., palladium or copper iodide for coupling reactions ), and temperature gradients to avoid side reactions. Purity optimization often involves recrystallization (ethanol or dichloromethane) and silica gel chromatography .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm the benzazepine core and substituent positions. For hydrochloride salts, FT-IR can verify the presence of -OH and amine-HCl bonds. HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures ≥98% purity, aligning with pharmacopeial standards for related benzazepines . Mass spectrometry (LC-MS) confirms molecular weight (e.g., [M+H]+ ion) and detects impurities from incomplete reactions .
Q. What are the critical stability parameters for storing this compound in laboratory settings?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Monitor hygroscopicity due to the hydrochloride moiety; use desiccants like CaCl₂ during synthesis . Stability studies should assess thermal decomposition via TGA and hydrolytic degradation in buffered solutions (pH 1–9) over time .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform docking studies (AutoDock, Schrödinger) targeting receptors like G-protein-coupled receptors (GPCRs) or kinases, leveraging the benzazepine scaffold’s rigidity. QSAR models can predict substituent effects on binding affinity and solubility. Validate predictions with in vitro assays (e.g., enzyme inhibition [[ ]]).
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Use microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Modify the structure via prodrug approaches (e.g., esterification of -OH groups) or optimize formulation (nanoparticle encapsulation) to enhance pharmacokinetics .
Q. How do stereochemical variations in the benzazepine core impact biological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Test stereoisomers in receptor-binding assays (e.g., radioligand displacement) to correlate configuration with activity. For example, (S)-isomers of related benzazepines show higher ACE inhibition .
Q. What advanced techniques characterize the compound’s solid-state properties for polymorph screening?
- Methodological Answer : Use PXRD to identify polymorphs and DSC/TGA to study thermal transitions. Solvent-mediated crystallization (e.g., ethanol/water) can isolate stable forms. Pair with ssNMR to analyze hydrogen-bonding networks critical for dissolution rates .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to minimize off-target effects?
- Methodological Answer : Conduct high-throughput screening (HTS) at multiple concentrations (e.g., 1 nM–100 µM) with orthogonal assays (e.g., cytotoxicity + target-specific readouts). Use Hill slope analysis to differentiate specific vs. nonspecific binding. Include positive/negative controls (e.g., benazepril for ACE activity ).
Q. What statistical methods are recommended for analyzing contradictory results in receptor-binding assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
